molecular formula C25H30N4OS B11495646 N-[1-(Adamantan-1-YL)propyl]-2-[2-(1,3-thiazol-5-YL)-1H-1,3-benzodiazol-1-YL]acetamide

N-[1-(Adamantan-1-YL)propyl]-2-[2-(1,3-thiazol-5-YL)-1H-1,3-benzodiazol-1-YL]acetamide

Cat. No.: B11495646
M. Wt: 434.6 g/mol
InChI Key: RZVMPQWJXIKDEQ-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-YL)propyl]-2-[2-(1,3-thiazol-5-YL)-1H-1,3-benzodiazol-1-YL]acetamide is a complex organic compound characterized by its unique structure, which includes an adamantane moiety, a thiazole ring, and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Adamantan-1-YL)propyl]-2-[2-(1,3-thiazol-5-YL)-1H-1,3-benzodiazol-1-YL]acetamide typically involves multiple steps:

    Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a propyl group, often through alkylation reactions.

    Synthesis of the Thiazole Ring: The thiazole ring is synthesized via cyclization reactions involving thioamides and α-haloketones.

    Formation of the Benzodiazole Ring: The benzodiazole ring is constructed through condensation reactions involving o-phenylenediamine and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the adamantane derivative with the thiazole-benzodiazole intermediate using acylation reactions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Adamantan-1-YL)propyl]-2-[2-(1,3-thiazol-5-YL)-1H-1,3-benzodiazol-1-YL]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at specific sites, particularly on the thiazole and benzodiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[1-(Adamantan-1-YL)propyl]-2-[2-(1,3-thiazol-5-YL)-1H-1,3-benzodiazol-1-YL]acetamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as an antiviral or anticancer agent due to its unique structural features.

    Materials Science: Used in the development of advanced materials, including polymers and nanocomposites, due to its stability and functional versatility.

    Biological Studies: Employed in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[1-(Adamantan-1-YL)propyl]-2-[2-(1,3-thiazol-5-YL)-1H-1,3-benzodiazol-1-YL]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, or immune response, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(Adamantan-1-YL)ethyl]-2-[2-(1,3-thiazol-5-YL)-1H-1,3-benzodiazol-1-YL]acetamide
  • **N-[1-(Adamantan-1-YL)methyl]-2-[2-(1,3-thiazol-5-YL)-1H-1,3-benzodiazol-1-YL]acetamide

Uniqueness

N-[1-(Adamantan-1-YL)propyl]-2-[2-(1,3-thiazol-5-YL)-1H-1,3-benzodiazol-1-YL]acetamide is unique due to its specific combination of structural elements, which confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

Molecular Formula

C25H30N4OS

Molecular Weight

434.6 g/mol

IUPAC Name

N-[1-(1-adamantyl)propyl]-2-[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]acetamide

InChI

InChI=1S/C25H30N4OS/c1-2-22(25-10-16-7-17(11-25)9-18(8-16)12-25)28-23(30)14-29-20-6-4-3-5-19(20)27-24(29)21-13-26-15-31-21/h3-6,13,15-18,22H,2,7-12,14H2,1H3,(H,28,30)

InChI Key

RZVMPQWJXIKDEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C12CC3CC(C1)CC(C3)C2)NC(=O)CN4C5=CC=CC=C5N=C4C6=CN=CS6

Origin of Product

United States

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